

2-Fluoro-4-hydroxyphenylboronic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-hydroxyphenylboronic acid

Cat. No.: B591563

[Get Quote](#)

A comprehensive analysis of the spectroscopic characteristics of **2-Fluoro-4-hydroxyphenylboronic acid** is essential for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Fluoro-4-hydroxyphenylboronic acid** (CAS: 1376989-43-3).^{[1][2]} It is important to note that while extensive experimental data for this specific molecule is not widely published, the data presented here is based on predictions and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Fluoro-4-hydroxyphenylboronic acid**. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides multiple avenues for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Experimental data for **2-Fluoro-4-hydroxyphenylboronic acid** was not available in the search results. The following are expected chemical shift ranges based on the analysis of similar fluorinated and hydroxylated phenylboronic acids.

¹ H NMR	Predicted δ (ppm)	¹³ C NMR	Predicted δ (ppm)
Aromatic CH	6.5 - 7.5	Aromatic C-B	120 - 130
Ar-OH	9.0 - 10.0	Aromatic C-F	155 - 165 (d, ¹ JCF ≈ 240-250 Hz)
B(OH) ₂	4.5 - 5.5	Aromatic C-OH	150 - 160
Aromatic CH	110 - 135		

Table 2: Expected ¹⁹F and ¹¹B NMR Data Note: The following are expected chemical shift ranges and characteristics.

Nucleus	Expected Chemical Shift (δ, ppm)	Expected Multiplicity & Coupling
¹⁹ F	-110 to -130	Singlet or complex multiplet due to coupling with aromatic protons.
¹¹ B	+28 to +32	Broad singlet, characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in **2-Fluoro-4-hydroxyphenylboronic acid**.

Table 3: Characteristic IR Absorption Bands Note: Specific experimental IR spectrum for **2-Fluoro-4-hydroxyphenylboronic acid** was not found. The table lists expected absorption frequencies for its functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H	Stretching (phenol and boronic acid)	3200 - 3600 (broad)
Aromatic C-H	Stretching	3000 - 3100
Aromatic C=C	Stretching	1500 - 1600
B-O	Stretching	1300 - 1400
C-F	Stretching	1150 - 1250
B-OH	Bending	650 - 750

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted m/z Values for Common Adducts Note: The following are predicted mass-to-charge ratios for **2-Fluoro-4-hydroxyphenylboronic acid** (Molecular Weight: 155.92 g/mol).
[\[2\]](#)[\[3\]](#)

Adduct	Predicted m/z
[M+H] ⁺	157.04668
[M+Na] ⁺	179.02862
[M-H] ⁻	155.03212
[M+NH ₄] ⁺	174.07322
[M+K] ⁺	195.00256

Experimental Protocols

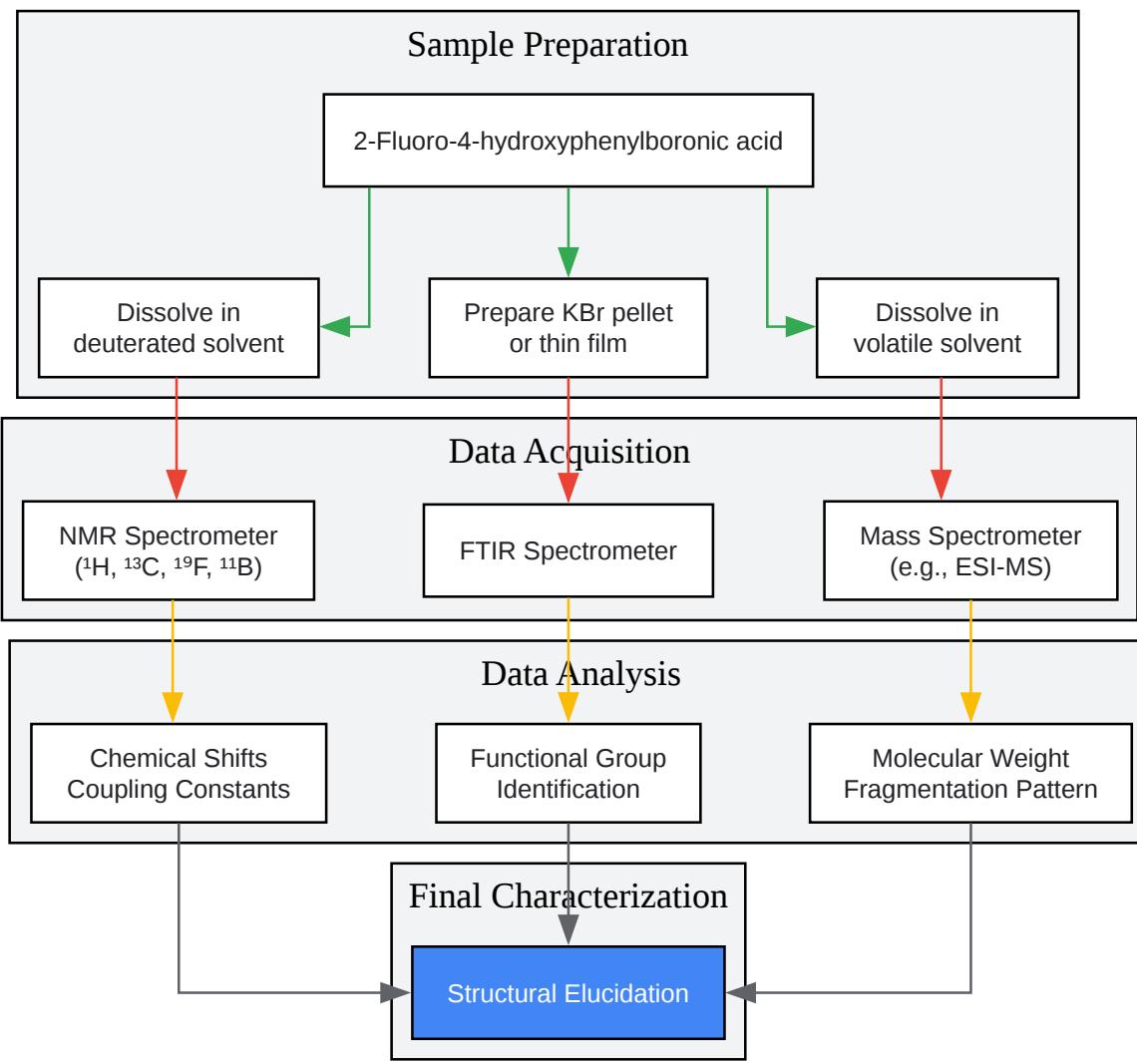
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Fluoro-4-hydroxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent. Due to the tendency of boronic acids to form oligomers, which can lead to broad and poorly resolved spectra, solvents like methanol-d₄ are often preferred.[4] Other options include DMSO-d₆ or acetone-d₆.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient. Proton decoupling can be used to simplify the spectrum.[5][6]
 - For ¹¹B NMR, a one-pulse experiment is also used. The spectrum should be referenced to BF₃·OEt₂.[7][8]

IR Spectroscopy

- Sample Preparation (Thin Solid Film Method):[9][10]
 - Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent like methylene chloride or acetone.[9][11]
 - Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[12]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.


- Ensure the film is not too thick to avoid total absorption of the IR beam.[9]
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Use an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for organoboron compounds.[14] Both positive and negative ion modes should be tested to determine which gives a better signal.
 - Acquire a full scan mass spectrum to determine the molecular ion peak and any adducts.
 - Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-Fluoro-4-hydroxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-hydroxyphenylboronic acid 97% | CAS: 1376989-43-3 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 2-fluoro-4-hydroxyphenylboronic acid (C₆H₆BFO₃) [pubchemlite.lcsb.uni.lu]
- 4. reddit.com [reddit.com]
- 5. ¹⁹Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Fluoro-4-hydroxyphenylboronic acid spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591563#2-fluoro-4-hydroxyphenylboronic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com